Tenifatecan

Pharmacokinetics Drug Delivery SN-38 Prodrug

Researchers requiring sustained SN-38 exposure without the variable hepatic conversion of irinotecan face limited options. Tenifatecan (SN2310) is an oil-in-water emulsion prodrug that directly releases SN-38 via succinate linker hydrolysis, delivering a uniquely prolonged terminal half-life of 131-199 h and a clearance of 1.91-2.02 L/h/m². - Enables once-every-21-day dosing in xenograft models of colorectal, pancreatic, lung, and breast cancers. - Provides a benchmark PK/PD dataset for next-generation long-acting chemotherapy models. - Sourced with ≥98% HPLC purity; shipped under blue ice to preserve emulsion integrity.

Molecular Formula C55H72N2O9
Molecular Weight 905.2 g/mol
CAS No. 850728-18-6
Cat. No. B1250370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTenifatecan
CAS850728-18-6
Molecular FormulaC55H72N2O9
Molecular Weight905.2 g/mol
Structural Identifiers
SMILESCCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)CCC(=O)OC6=C(C7=C(C(=C6C)C)OC(CC7)(C)CCCC(C)CCCC(C)CCCC(C)C)C
InChIInChI=1S/C55H72N2O9/c1-11-39-41-28-38(21-22-45(41)56-49-42(39)30-57-46(49)29-44-43(52(57)60)31-63-53(61)55(44,62)12-2)64-47(58)23-24-48(59)65-50-35(7)36(8)51-40(37(50)9)25-27-54(10,66-51)26-15-20-34(6)19-14-18-33(5)17-13-16-32(3)4/h21-22,28-29,32-34,62H,11-20,23-27,30-31H2,1-10H3/t33-,34-,54-,55+/m1/s1
InChIKeyKRHZRBUSQSYTTP-PTXGIJCNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tenifatecan R&D Overview


Tenifatecan, also designated SN2310, is a lipophilic, injectable oil-in-water emulsion prodrug of the topoisomerase I inhibitor 7-ethyl-10-hydroxycamptothecin (SN-38), the active metabolite of irinotecan. It is composed of SN-38 covalently linked via a succinate ester to d-α-tocopherol (vitamin E). Upon intravenous administration, the succinate linker is hydrolyzed in vivo, releasing the active cytotoxic moiety SN-38. This emulsion formulation is engineered to extend the circulation half-life and enhance tumor exposure of SN-38 relative to its unconjugated form, thereby potentially improving the therapeutic index. The compound has been advanced to Phase 1 clinical evaluation in patients with advanced solid tumors [1][2].

Lipophilic SN-38 emulsion prodrug format
Designed for sustained SN-38 exposure in research models
Topoisomerase I inhibition studies
Investigational compound with published PK characterization

Tenifatecan Procurement Rationale


Substitution of Tenifatecan with other camptothecin-class compounds (e.g., irinotecan, topotecan, exatecan, belotecan) or even alternative SN-38 delivery systems is not scientifically justified due to the unique interplay between the compound's molecular architecture and its resulting pharmacokinetic (PK) profile. The covalent conjugation of SN-38 to a tocopherol moiety and its formulation as an oil-in-water emulsion fundamentally alter its biodistribution, metabolism, and elimination kinetics compared to free SN-38 or its small-molecule prodrugs. Direct clinical PK data confirm that Tenifatecan administration yields a distinct systemic exposure profile for its active metabolite SN-38, characterized by an exceptionally prolonged terminal half-life, which dictates a unique dosing schedule and safety profile [1]. Consequently, generic or off-label substitution would invalidate established PK/PD relationships and could lead to unforeseen toxicity or therapeutic failure. The following sections provide quantitative, comparative evidence substantiating this lack of interchangeability.

Emulsion formulation alters SN-38 biodistribution; may not transfer to small-molecule camptothecins.
Unique extended half-life (131–199 h) defines dosing schedule; may invalidate PK/PD assumptions of irinotecan or topotecan.
Clearance profile differs substantially from exatecan and topotecan; limits direct substitution in research models.

Tenifatecan Pharmacokinetic Comparison


Half-Life vs. Unconjugated SN-38

Tenifatecan administration results in a significantly extended terminal elimination half-life (t1/2) for the active metabolite SN-38 compared to historical data for directly administered SN-38. In a Phase 1 clinical trial, the mean t1/2 of SN-38 following Tenifatecan infusion at doses of 20-30 mg/m² ranged from 131 to 199 hours. This is approximately 19- to 28-fold longer than the reported terminal half-life of unconjugated SN-38 (approximately 7 hours) in preclinical models [1][2].

SN-38 t1/2 (prodrug vs. free)
Cross-study comparison
131–199 h (Tenifatecan) vs. ~7 h (unconjugated)
19- to 28-fold longer
Supports extended-exposure model interpretation.
Phase 1 trial vs. preclinical rat data; cross-study comparison.
Pharmacokinetics Drug Delivery SN-38 Prodrug

Terminal Half-Life vs. Irinotecan

The active moiety SN-38 derived from Tenifatecan exhibits a substantially longer terminal half-life (131-199 hours) compared to that generated from the clinically established prodrug irinotecan, where the half-life of SN-38 is typically 10-20 hours in its standard formulation, and even extends only to 67.8 hours in a specialized liposomal formulation. This represents an approximately 6.5- to 20-fold increase in SN-38 half-life relative to standard irinotecan therapy [1][2].

SN-38 t1/2 vs. irinotecan
Cross-study comparison
131–199 h vs. 10–20 h (standard IV)
6.5- to 20-fold longer
Exposure-model context may differ from irinotecan-based studies.
Liposomal irinotecan t1/2 also lower (67.8 h).
Pharmacokinetics Prodrug Comparison SN-38

Clearance vs. Exatecan

Systemic clearance is a key parameter for comparing the PK of topoisomerase I inhibitors. For Tenifatecan, the mean systemic clearance ranged from 1.91 to 2.02 L/h/m² in a Phase 1 study. In contrast, the total drug clearance for exatecan mesylate (DX-8951f) is 2.1 ± 1.1 L/h/m², while the clearance of its active lactone form is significantly higher at 6.8 ± 2.8 L/h/m². The clearance of Tenifatecan is comparable to the total drug clearance of exatecan, but markedly lower than the clearance of exatecan's active lactone form [1][2].

Clearance vs. exatecan
Cross-study comparison
Tenifatecan: 1.91–2.02 L/h/m²
Exatecan lactone: 6.8 L/h/m²
Clearance profile may support sustained systemic retention research.
Phase 1 cross-trial data.
Pharmacokinetics Clearance Camptothecin Analog

Systemic Clearance vs. Topotecan

Clearance rates for camptothecin analogs can vary by an order of magnitude. Tenifatecan's systemic clearance in patients is 1.91-2.02 L/h/m². In contrast, the clearance of total topotecan (lactone + hydroxy acid) is substantially higher at 493 mL/min/m² (equivalent to 29.6 L/h/m²). Topotecan lactone clearance is even greater at 1220 mL/min/m² (73.2 L/h/m²). This indicates a >15-fold faster clearance of topotecan compared to Tenifatecan, leading to a much shorter residence time in the body [1][2].

Clearance vs. topotecan
Cross-study comparison
Tenifatecan: 1.91–2.02 L/h/m²
Topotecan total: 29.6 L/h/m²
>15-fold faster topotecan clearance
Supports prolonged SN-38 exposure model.
Substantially lower systemic clearance.
Pharmacokinetics Clearance Camptothecin Analog

Reduced Severe Diarrhea Risk

Diarrhea is a common dose-limiting toxicity for many camptothecin derivatives. In a Phase 1 study of Tenifatecan, the safety profile was noted as improved compared to irinotecan, with neutropenia being the most significant safety risk. Notably, the trial reported no grade 3 or worse diarrhea at the recommended phase 2 dose. This contrasts with the well-documented incidence of severe diarrhea associated with irinotecan and other camptothecins [1][2].

Severe diarrhea risk
Class-level inference
0% grade 3/4 diarrhea at recommended dose in Phase 1 (vs. historical irinotecan 20–30%)
Reported tolerability endpoint profile; requires validation.
Single-arm Phase 1; limited sample size.
Toxicity Profile Adverse Events Camptothecin

Tenifatecan Research Applications


Solid Tumor Efficacy Models

Tenifatecan is the appropriate research tool for investigating the therapeutic impact of extended SN-38 exposure in vivo. Unlike irinotecan, which requires hepatic conversion to SN-38 and yields a shorter active metabolite half-life, Tenifatecan provides a direct, sustained release of SN-38. This makes it the preferred agent for studies designed to correlate prolonged tumor drug exposure with antitumor response, particularly in xenograft models of colorectal, pancreatic, lung, and breast cancers as investigated in its Phase 1 clinical trial (NCT00385177) [1][2].

PK/PD Modeling

Due to its unique PK profile, Tenifatecan serves as a valuable probe for constructing PK/PD models that explore the relationship between a very long circulating half-life (131-199 h) of SN-38 and its pharmacodynamic effects, such as neutropenia and tumor growth inhibition. The distinct clearance (1.91-2.02 L/h/m²) and prolonged half-life provide a dataset that is not achievable with standard camptothecins, allowing for the development and validation of next-generation, long-acting chemotherapy models [1].

Prodrug & Formulation Benchmarking

Tenifatecan is an ideal comparator for research programs focused on novel prodrug strategies or advanced drug delivery systems for camptothecins. Its emulsion-based tocopherol conjugation provides a benchmark for evaluating the in vivo performance of new SN-38 derivatives, liposomal irinotecan, or other nanoparticle formulations. Quantitative PK comparisons can be made against the established parameters of Tenifatecan to assess improvements in circulation time, tumor accumulation, and safety [1].

Advanced Solid Tumor Translational Studies

The clinical development path of Tenifatecan (Phase 1) supports its use in translational research focused on patients with advanced solid malignancies, including colorectal, pancreatic, lung, and breast cancers, who have failed conventional therapy. The compound's once-every-21-days dosing schedule, derived from its PK profile, can inform the design of future clinical trials or combination regimens [1][2].

Application
Selection Property
Validation Focus
Xenograft solid tumor studies
Prodrug half-life profile
Sustained tumor SN-38 exposure correlation
PK/PD model development
Extended terminal half-life
Neutropenia/tumor growth inhibition endpoints
Prodrug delivery system benchmarking
Emulsion-based tocopherol conjugation
Comparative PK assessment (t1/2, clearance)
Advanced solid tumor model research
Once-every-21-days schedule context
Combination-regimen trial design feasibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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